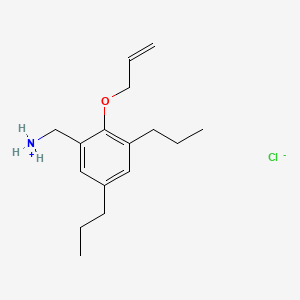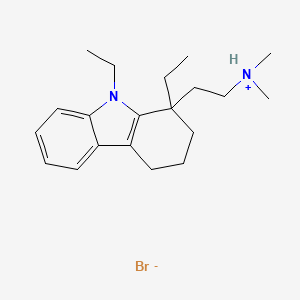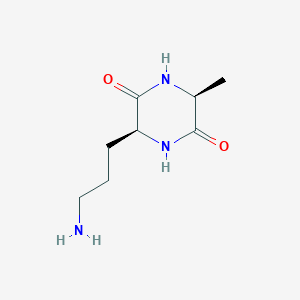
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride is a chemical compound with the molecular formula C16-H25-N-O.Cl-H and a molecular weight of 283.88 . It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
The synthesis of 2-Allyloxy-3,5-dipropylbenzylamine hydrochloride involves multiple steps. One reported method includes the following steps :
Nitration: Starting with 2-allylphenol, the compound undergoes nitration to introduce a nitro group.
Selective Bromination: The nitrated compound is then selectively brominated.
Allylation: The brominated compound undergoes allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the amine.
Analyse Chemischer Reaktionen
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Allyloxy-3,5-dipropylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride can be compared with other similar compounds, such as:
3-Allyl-2-(allyloxy)-5-bromoaniline: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.
2-Allylphenol: This precursor compound shares the allyl group but lacks the amine and hydrochloride components.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7192-73-6 |
|---|---|
Molekularformel |
C16H26ClNO |
Molekulargewicht |
283.83 g/mol |
IUPAC-Name |
(2-prop-2-enoxy-3,5-dipropylphenyl)methylazanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-7-13-10-14(8-5-2)16(18-9-6-3)15(11-13)12-17;/h6,10-11H,3-5,7-9,12,17H2,1-2H3;1H |
InChI-Schlüssel |
DUNGVFNNEPWLEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)C[NH3+])OCC=C)CCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)



![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)




![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
